4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine
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Overview
Description
4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine: is an organic compound with the molecular formula C9H14N2S . It is also known by other names such as 4-(propylthio)-1,2-phenylenediamine and 4-propylsulfanylbenzene-1,2-diamine . This compound is characterized by the presence of a benzene ring substituted with a methyl group, a propylsulfanyl group, and two amino groups. It is a derivative of o-phenylenediamine , which is an important precursor to many heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, 4-methyl-1,2-diaminobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as zinc powder in ethanol.
Thioether Formation:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amino groups to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry: 4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine is used as a building block in the synthesis of various heterocyclic compounds, including benzimidazoles and benzotriazoles .
Biology and Medicine: The compound is studied for its potential use in developing pharmaceuticals, particularly as intermediates in the synthesis of drugs like albendazole .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine involves its interaction with molecular targets through its amino and sulfanyl groups. These functional groups can participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution . The compound’s effects are mediated through its ability to form stable intermediates and products in these reactions.
Comparison with Similar Compounds
o-Phenylenediamine: A precursor to many heterocyclic compounds and isomeric with 4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine.
4-Methyl-1,2-diaminobenzene: Similar structure but lacks the propylsulfanyl group.
4-(Propylthio)-1,2-phenylenediamine: Another name for the same compound.
Uniqueness: this compound is unique due to the presence of both a methyl group and a propylsulfanyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
88926-51-6 |
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Molecular Formula |
C10H16N2S |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
4-methyl-5-propylsulfanylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2S/c1-3-4-13-10-6-9(12)8(11)5-7(10)2/h5-6H,3-4,11-12H2,1-2H3 |
InChI Key |
KLYBNHRIZMBWOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC(=C(C=C1C)N)N |
Origin of Product |
United States |
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